6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS 35011-47-3) is a foundational pyrimidine building block critical to the commercial synthesis of pteridine and purine derivatives, including folic acid, methotrexate, and acyclovir [1]. As an active pharmaceutical ingredient (API) precursor, its value lies in its high functionality, providing three amino groups and one hydroxyl group for complex cyclization and condensation reactions. For industrial buyers, the sulfate salt form is the standard procurement choice because it guarantees consistent stoichiometry, controlled solubility, and high chemical stability, which are essential for reproducible scale-up in pharmaceutical manufacturing[2].
Attempting to substitute 6-hydroxy-2,4,5-triaminopyrimidine sulfate with its free base counterpart introduces severe process liabilities. The free base of 2,4,5-triamino-6-hydroxypyrimidine is notoriously sensitive to oxidation, rapidly degrading and darkening upon exposure to air, especially in the presence of moisture or during aqueous workups [1]. This oxidative degradation not only reduces the active titer of the precursor but also introduces complex colored impurities that are difficult to remove from downstream APIs like folic acid. Procuring the compound as a stable sulfate salt chemically locks the pyrimidine ring against premature oxidation, eliminating the need for strict inert-atmosphere handling during storage, weighing, and transfer, while also providing an optimal acidic buffer during subsequent condensation reactions [2].
The free base of 2,4,5-triamino-6-hydroxypyrimidine is highly oxidation-sensitive, requiring inert gas protection to prevent rapid degradation. In contrast, precipitating the compound as the sulfate salt yields a highly stable crystalline powder that resists air oxidation [1]. This stabilization allows the sulfate salt to be handled under standard atmospheric conditions during industrial batching without loss of purity or generation of colored degradation byproducts[1].
| Evidence Dimension | Oxidative stability in air |
| Target Compound Data | 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (Stable, standard atmospheric handling) |
| Comparator Or Baseline | 6-Hydroxy-2,4,5-triaminopyrimidine free base (Highly oxidation-sensitive, degrades rapidly) |
| Quantified Difference | Transition from inert-only handling to standard atmospheric stability. |
| Conditions | Ambient storage and industrial handling conditions. |
Eliminates the high costs and logistical complexities associated with inert-gas storage and handling during API manufacturing.
During the synthesis of the pyrimidine core via catalytic hydrogenation, separating the product from the noble metal catalyst without contamination is challenging. By directly precipitating the oxidation-sensitive pyrimidine as the sulfate salt in aqueous sulfuric acid, the product is cleanly isolated. Atomic absorption spectrometry (AAS) confirms that the resulting sulfate salt contains less than 1 ppm of residual palladium [1].
| Evidence Dimension | Residual palladium (Pd) contamination |
| Target Compound Data | Direct-precipitated sulfate salt (< 1 ppm Pd) |
| Comparator Or Baseline | Standard soluble pyrimidine extraction (Higher risk of heavy metal carryover) |
| Quantified Difference | < 1 ppm Pd in the final isolated sulfate salt. |
| Conditions | Aqueous sulfuric acid precipitation following Pd/C catalytic hydrogenation. |
Ensures compliance with strict pharmaceutical regulations regarding heavy metal limits in API precursors.
In the commercial synthesis of folic acid, 6-hydroxy-2,4,5-triaminopyrimidine sulfate is reacted with N-p-aminobenzoyl-L-glutamic acid and a C3 halocarbon. The use of the sulfate salt provides an ideal buffering effect, maintaining the reaction system at pH 3.0 to 3.5. This controlled environment minimizes side reactions, yielding crude folic acid at 83.2% efficiency, which can be easily refined to an HPLC purity of 99.7% .
| Evidence Dimension | Folic acid synthesis yield and purity |
| Target Compound Data | Sulfate salt-mediated condensation (83.2% yield, 99.7% HPLC purity) |
| Comparator Or Baseline | Unbuffered or alternative pyrimidine free base (Lower yield, higher impurity profile) |
| Quantified Difference | Achieves >83% yield and >99.5% final purity. |
| Conditions | Condensation at 20-30 °C, pH 3.0-3.5, followed by acid-base refinement. |
Directly maximizes the throughput and grade of commercial Vitamin B9 (folic acid) production.
The robust thermal and chemical stability of the sulfate salt enables its use in harsh labeling conditions. For instance, reacting 6-hydroxy-2,4,5-triaminopyrimidine sulfate with morpholinium 13C-formate at 100 °C, followed by heating to 200 °C, successfully yields 8-13C-guanine at a 75% yield [1]. The free base would likely undergo severe degradation under these high-temperature oxidative conditions [1].
| Evidence Dimension | Yield of 8-13C-guanine under high-temperature formylation |
| Target Compound Data | 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (75% yield) |
| Comparator Or Baseline | Free base pyrimidine (Prone to thermal/oxidative degradation) |
| Quantified Difference | 75% isolated yield of the labeled purine. |
| Conditions | Heating with morpholinium 13C-formate at 100 °C to 200 °C. |
Proves the compound's exceptional stability for use in aggressive, high-temperature cyclization reactions required for isotopic API labeling.
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is the industry-standard precursor for synthesizing folic acid. Its sulfate counterion helps buffer the condensation reaction with N-p-aminobenzoyl-L-glutamic acid and trichloroacetone (or pentachloropropane) at the optimal pH of 3.0–3.5, ensuring high regioselectivity and minimizing complex byproducts, which is essential for meeting pharmacopeial purity standards [1].
The compound serves as a highly pure, stable intermediate for constructing the purine core of broad-spectrum antivirals like acyclovir. The exceptionally low heavy metal content (<1 ppm Pd) of the precipitated sulfate salt prevents catalyst carryover, streamlining the downstream purification of the final pharmaceutical product [2].
Due to its resistance to oxidation and thermal degradation, the sulfate salt is uniquely suited for high-temperature cyclization reactions used in isotopic labeling. It can be reacted with 13C-formate at temperatures up to 200 °C to produce 8-13C-guanine in high yields, providing critical labeled standards for NMR and mass spectrometry studies of DNA oxidation [3].